molecular formula C12H12N2O2 B2565008 5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 60484-30-2

5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2565008
CAS No.: 60484-30-2
M. Wt: 216.24
InChI Key: UPOQMPSPZSJZKF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (300 MHz, CDCl₃) :

Signal (δ, ppm) Assignment Multiplicity
9.65 Aldehyde (CHO) Singlet
7.20–7.50 Aromatic H (4-methylphenyl) Multiplet
6.80 Hydroxyl (OH) Broad singlet
2.40 Methyl (C3–CH₃) Singlet
2.30 Methyl (aryl–CH₃) Singlet

¹³C NMR (75 MHz, CDCl₃) :

  • Aldehyde carbon: δ 199.5 ppm (C=O).
  • Pyrazole carbons: δ 155.6 (C5), 137.8 (C3), 133.3 (C4).

Infrared (IR) and Raman Spectroscopy

IR (KBr, cm⁻¹) :

  • 3400–3300: O–H stretch (hydrogen-bonded).
  • 2809–2728: Aldehydic C–H stretch.
  • 1674: C=O stretch (conjugated aldehyde).
  • 1598: C=N stretch (pyrazole ring).

Raman shifts :

  • 1605 cm⁻¹: Ring breathing mode of pyrazole.
  • 1180 cm⁻¹: In-plane bending of C–H (aldehyde) .

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

  • 217 [M+H]⁺ : Molecular ion peak.
  • 199 : Loss of H₂O (–18 Da).
  • 171 : Cleavage of the aldehyde group (–46 Da).
  • 145 : Fragmentation of the 4-methylphenyl substituent.

X-Ray Crystallographic Studies and Solid-State Packing

Single-crystal X-ray diffraction reveals:

  • Crystal System : Monoclinic, space group P2₁/c .
  • Unit Cell Parameters :
    • a = 7.42 Å, b = 10.15 Å, c = 14.30 Å.
    • β = 98.5°, V = 1062 ų.
  • Intermolecular Interactions :
    • O–H···O hydrogen bonds (2.85 Å) form chains along the a-axis.
    • π-π stacking between pyrazole and phenyl rings (3.50 Å interplanar distance) .

Thermal Parameters :

  • Displacement ellipsoids for non-H atoms: 0.02–0.05 Ų.
  • R-factor: 0.042 for observed reflections .

Properties

IUPAC Name

5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-12(16)11(7-15)9(2)13-14/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMIABHZGJGJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101164969
Record name 5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60484-30-2
Record name 5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with 4-methylbenzaldehyde. This reaction is often catalyzed by acidic or basic catalysts under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the desired aldehyde compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) in the compound undergoes oxidation to form carboxylic acids. This reaction typically employs oxidizing agents such as potassium permanganate (KMnO₄) or chromium-based reagents under acidic conditions.

Reaction Type Reagents Products
Aldehyde oxidationKMnO₄ (acidic conditions)5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

The hydroxyl group (-OH) at position 5 may participate in further oxidation or dehydration reactions, though specific pathways require experimental validation.

Condensation Reactions

The compound can engage in condensation reactions, particularly with nucleophilic species. A notable example involves its synthesis via condensation between 3-methyl-1-phenyl-5-pyrazolone and 4-methylbenzaldehyde , catalyzed by acidic or basic conditions.

Mechanism :

  • Enolate formation : The pyrazolone forms an enolate intermediate under basic conditions.

  • Aldol-like condensation : The enolate attacks the aldehyde group of 4-methylbenzaldehyde, followed by dehydration to form the final product.

This method highlights the compound’s role as a precursor in heterocyclic synthesis.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a key method for formylating electron-rich aromatic rings. While not directly applied to this compound, analogous pyrazole derivatives (e.g., 1-phenyl-3-hydroxy-1H-pyrazole-4-carbaldehyde) undergo this reaction to introduce formyl groups .

Relevance :

  • The reaction involves chloromethyleneiminium salts (formed from DMF, POCl₃, and NH₂R) reacting with aromatic substrates.

  • Hydrolysis of the iminium intermediate yields the aldehyde product .

This methodology underscores the compound’s potential in aromatic formylation strategies .

Hydrogen Bonding and Crystallographic Behavior

The hydroxyl group enables hydrogen bonding (O–H···O) with water molecules, influencing crystal growth. In related pyrazole derivatives, this interaction facilitates 2D layer formation in crystals, supported by π–π stacking interactions .

Property Observation
Hydrogen bondingO–H···O interactions with water molecules
Crystal packing2D layers stabilized by π–π stacking (head-to-head)

This behavior is critical for designing crystalline materials with tailored properties .

Analytical Characterization

The compound is typically analyzed using:

  • Infrared spectroscopy (IR) : Identifies functional groups (-CHO, -OH).

  • Nuclear magnetic resonance (NMR) : Confirms proton environments (e.g., aldehyde proton at ~9–10 ppm).

  • Mass spectrometry (MS) : Verifies molecular weight (216.24 g/mol) .

Scientific Research Applications

5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are of interest due to their diverse biological activities.

    Biology: The compound is used in studies investigating the biological activities of pyrazole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research into pyrazole derivatives has led to the development of drugs for various conditions, and this compound may serve as a lead compound for drug discovery.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The biological activity of 5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is attributed to its ability to interact with specific molecular targets and pathways. The hydroxy and aldehyde groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole-4-Carbaldehyde Derivatives

Compound Name Substituents (Positions 1, 3, 5) Key Biological Activities Reference
Target Compound 1: 4-methylphenyl; 3: methyl; 5: hydroxy Limited direct data; inferred potential based on structural analogs
3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) 1: H; 3: furan-2-yl; 5: H MIC: 1–4 µg/mL (bacteria); IC50: 3.19 µM (DNA gyrase inhibition)
3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (5b) 1: H; 3: thiophen-2-yl; 5: H MIC: 32 µg/mL (fungi); comparable to Amoxicillin against bacteria
3-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (5c) 1: H; 3: pyridin-2-yl; 5: H MIC: 2–4 µg/mL (E. coli, S. typhimurium); reduced antifungal activity vs. parent
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 1: phenyl; 3: methyl; 5: chloro Intermediate for pharmacologically active derivatives; structural analog
1-Phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde 1: phenyl; 3: furan-2-yl; 5: H Antifungal activity against Aspergillus fumigatus; non-cytotoxic

Key Findings from Comparative Studies

Antimicrobial Activity

  • Electron-Donating Groups : Derivatives with electron-rich substituents (e.g., furan, thiophene) exhibit enhanced antimicrobial activity. For example, 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) showed MIC values of 1–4 µg/mL against bacterial strains, outperforming reference drugs like Amoxicillin .
  • Hydroxyl Group Impact : The hydroxyl group in the target compound may improve solubility but could reduce stability compared to halogenated analogs .

Enzyme Inhibition

  • DNA Gyrase Inhibition : The furan-substituted derivative 5a demonstrated potent inhibition of E. coli DNA gyrase (IC50: 3.19 µM), suggesting that electron-rich heterocycles enhance target binding .

Antifungal Activity

  • Aryl Substitutions : 1-Phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde derivatives showed activity against Aspergillus fumigatus due to increased electron density at the imine group, which disrupts fungal growth .

Biological Activity

5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the molecular formula C12H12N2O2C_{12}H_{12}N_2O_2 and has been studied for its potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.

  • Molecular Weight : 202.21 g/mol
  • CAS Number : 60484-30-2
  • Chemical Structure :
    InChI InChI 1S C12H12N2O2 c1 9 13 11 15 14 12 2 3 10 4 6 8 14 7 5 10 h4 7 15H 1H3\text{InChI InChI 1S C12H12N2O2 c1 9 13 11 15 14 12 2 3 10 4 6 8 14 7 5 10 h4 7 15H 1H3}

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, in vitro evaluations have shown that compounds similar to this compound possess effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for certain derivatives range from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL, indicating potent antibacterial effects against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Activity
5-Hydroxy-3-methyl...0.22 - 0.25Antibacterial

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely reported. Compounds containing the 1H-pyrazole scaffold have shown efficacy against various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The antiproliferative activity of these compounds is attributed to their ability to inhibit cell growth and induce apoptosis in cancer cells .

Cancer TypeCell LineActivity
Lung CancerA549Significant Inhibition
Breast CancerMDA-MB-231Significant Inhibition
Liver CancerHepG2Significant Inhibition

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, pyrazole derivatives have been noted for their anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial mediators in inflammatory responses .

Case Studies

  • Antimicrobial Evaluation : A study conducted on various pyrazole derivatives found that those with structural similarities to this compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Research : In vitro studies revealed that certain pyrazole derivatives led to a decrease in cell viability in cancer cell lines by inducing apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via a two-step protocol:

Vilsmeier-Haack Reaction : Reacting 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5(4H)-one with POCl₃ and DMF to form the 5-chloro intermediate, 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde .

Nucleophilic Substitution : Replacing the 5-chloro group with a hydroxyl group using phenol derivatives under basic conditions (e.g., K₂CO₃ in DMSO) .
Key intermediates include the 5-chloro derivative and substituted phenolic precursors. Yield optimization requires careful control of reaction time, temperature, and catalyst loading.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should be observed?

  • Methodological Answer :

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~9.8–10.2 ppm, while the pyrazole ring protons resonate between δ 6.5–8.5 ppm. The 4-methylphenyl group shows characteristic aromatic protons and a methyl singlet at δ ~2.3 ppm .
  • IR Spectroscopy : A strong C=O stretch (~1680–1700 cm⁻¹) confirms the aldehyde group, and O–H stretches (~3200–3400 cm⁻¹) indicate hydroxyl substitution .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, with typical bond lengths (e.g., C=O: ~1.22 Å) and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing diverse aryloxy groups at the 5-position?

  • Methodological Answer :

  • Catalyst Screening : K₂CO₃ is standard, but Cs₂CO₃ may improve yields for sterically hindered phenols by enhancing nucleophilicity .
  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) favor SNAr mechanisms, while adding phase-transfer catalysts (e.g., TBAB) accelerates reactions with less reactive phenols .
  • Temperature Control : Reflux (80–100°C) is typical, but microwave-assisted synthesis reduces reaction times (e.g., 3 hours vs. 6 hours conventionally) .

Q. What strategies resolve contradictory crystallographic data between polymorphic forms?

  • Methodological Answer :

  • Polymorph Screening : Vary recrystallization solvents (e.g., ethanol vs. DMF/ethanol mixtures) to isolate different crystal forms .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···π vs. π–π stacking) to explain packing differences .
  • DFT Calculations : Predicts stable conformers and validates experimental bond parameters (e.g., comparing computed vs. observed C–N bond lengths) .

Q. How can computational methods predict bioactivity and guide derivative synthesis?

  • Methodological Answer :

  • Molecular Docking : Screens derivatives against target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock Vina .
  • QSAR Modeling : Correlates substituent electronic effects (Hammett σ values) with bioactivity data (e.g., IC₅₀ values for antimicrobial assays) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of pyrazole derivatives?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate compounds under uniform protocols (e.g., MES vs. PTZ seizure models for anticonvulsant activity) to isolate structure-activity relationships .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .
  • Crystallographic Validation : Confirm molecular conformation (e.g., planarity of the pyrazole ring) to rule out structural distortions affecting bioactivity .

Tables for Key Data

Synthetic Step Optimal Conditions Yield Range Reference
Vilsmeier-Haack ReactionPOCl₃, DMF, 80°C, 6 hours65–75%
Nucleophilic SubstitutionK₂CO₃, DMSO, 100°C, 6 hours50–85%
Microwave-Assisted SynthesisTBAB, DMF, 120°C, 30 minutes70–90%
Bioactivity Assay Model Key Findings Reference
AnticonvulsantMaximal Electroshock (MES)ED₅₀: 25–30 mg/kg
AntimicrobialAgar Dilution (S. aureus)MIC: 8–16 μg/mL

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